3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Description
3-(2-Aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidinedione (TZD) derivative characterized by a 2-aminoethyl substituent at the N3 position and a 4-tert-butylbenzylidene group at the C5 position. Thiazolidinediones are a well-studied class of heterocyclic compounds with diverse biological activities, including anticancer, antiviral, and enzyme inhibitory properties . The structural flexibility of TZDs allows for modifications at both N3 and C5 positions, enabling optimization of pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C16H20N2O2S |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H20N2O2S/c1-16(2,3)12-6-4-11(5-7-12)10-13-14(19)18(9-8-17)15(20)21-13/h4-7,10H,8-9,17H2,1-3H3 |
InChI Key |
BDRAAOIUYHVTNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Method
Microwave-Assisted Synthesis
-
Reactants : Identical to conventional method.
N-Alkylation to Introduce the 2-Aminoethyl Group
The 2-aminoethyl substituent is introduced via alkylation of the TZD nitrogen.
Two-Step Alkylation
One-Step Alkylation
Table 1: Comparison of N-Alkylation Methods
| Method | Conditions | Time | Yield | Key Advantage |
|---|---|---|---|---|
| Two-Step | Reflux, 24h | 24h | 70–75% | High purity |
| One-Step | RT, triethylamine | 1–3h | 85–90% | Rapid, no external heating |
Knoevenagel Condensation for 4-tert-Butylphenylmethylidene Attachment
The exocyclic double bond is formed via condensation between 3-(2-aminoethyl)-TZD and 4-tert-butylbenzaldehyde.
Classical Catalytic Method
Green Chemistry Approach Using Deep Eutectic Solvents (DES)
Table 2: Knoevenagel Condensation Optimization
| Catalyst | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Piperidine | Ethanol | 80°C | 6h | 75% |
| DES | ChCl:urea | 80°C | 3h | 89% |
| MW | Solvent-free | 150°C | 15min | 82% |
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like tungsten oxide.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidine derivatives.
Substitution: Formation of substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazolidine derivatives, including 3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione. Research indicates that these compounds can inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that related thiazolidine compounds exhibited significant cytotoxicity against several cancer cell lines .
Acetylcholinesterase Inhibition
Compounds containing a thiazolidine core have also been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The inhibition of AChE can potentially enhance cholinergic neurotransmission, thus offering therapeutic benefits in cognitive disorders .
Antimicrobial Activity
The compound's derivatives have shown promising antimicrobial properties against various bacterial strains. Studies have reported enhanced activity against gram-positive bacteria compared to gram-negative strains, suggesting a selective mechanism of action that warrants further investigation for developing new antimicrobial agents .
Case Study 1: Antitumor Evaluation
In a recent study published in Pharmaceutical Research, researchers synthesized a series of thiazolidine derivatives and evaluated their antitumor activity using the MTT assay on different cancer cell lines. The results indicated that specific substitutions on the thiazolidine scaffold significantly increased cytotoxicity, with IC50 values in the micromolar range for certain compounds .
Case Study 2: AChE Inhibition Study
Another study focused on synthesizing thiazolidine-based compounds aimed at AChE inhibition. The synthesized compounds were tested for their inhibitory activity using in vitro assays. One compound demonstrated an IC50 value of 2.7 µM, indicating potent activity that could be beneficial for Alzheimer's disease treatment .
Mechanism of Action
The mechanism of action of 3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Key Observations :
- N3 Modifications: The 2-aminoethyl group is a common pharmacophore in TZDs, likely critical for hydrogen bonding with biological targets. Bulky groups (e.g., diisopropylaminoethyl) may sterically hinder interactions but improve metabolic stability .
- Conversely, electron-withdrawing groups (e.g., chlorine in ) or heterocycles (e.g., thienyl in ) alter electronic properties and binding affinities.
Example :
- The diisopropylaminoethyl analog () was synthesized with 71% yield using 2-diisopropylaminoethyl chloride and 4-methoxybenzaldehyde .
- The target compound likely follows a similar protocol, substituting 4-tert-butylbenzaldehyde for the C5 modification.
Yield and Purity :
Physicochemical Properties
Notes:
- The tert-butyl group significantly increases LogP, which may improve tissue penetration but reduce aqueous solubility.
- Methoxy/ethoxy analogs are more synthetically accessible due to commercially available aldehydes.
Biological Activity
3-(2-aminoethyl)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits a range of biological effects, including anticancer properties, antioxidant activity, and possible implications in metabolic disorders.
Anticancer Activity
Research indicates that this compound acts as a dual inhibitor of the Raf/MEK/ERK and PI3K/Akt signaling pathways. In vitro studies using human leukemia U937 cells demonstrated its ability to:
These findings suggest its potential as a lead compound for developing novel anticancer agents.
Antioxidant Properties
Thiazolidine derivatives are known for their antioxidant capabilities. The compound's structural modifications have been linked to enhanced antioxidant activity. For instance, the presence of specific substituents has been shown to significantly increase the inhibition of lipid peroxidation, indicating potential protective effects against oxidative stress .
Study on Anticancer Efficacy
A notable study published in PubMed highlighted the efficacy of thiazolidine derivatives in cancer treatment. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the micromolar range. For example:
These results support further investigation into its mechanism of action and therapeutic applications.
Antioxidant Activity Assessment
In another study assessing antioxidant activity using the DPPH free radical scavenging assay, derivatives similar to this compound exhibited significant scavenging effects. The effectiveness was measured with EC50 values indicating strong potential for mitigating oxidative damage in biological systems .
Research Findings
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how is structural confirmation achieved?
The synthesis typically involves a Knoevenagel condensation between a substituted benzaldehyde derivative (e.g., 4-tert-butylbenzaldehyde) and 3-(2-aminoethyl)-1,3-thiazolidine-2,4-dione. Catalysts like diisopropyl ethyl ammonium acetate (DIPEAc) enhance reaction efficiency and yield under ambient conditions . Post-synthesis, structural confirmation is achieved via NMR spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular integrity and stereochemistry. For example, the Z-configuration of the exocyclic double bond is confirmed by coupling constants in ¹H-NMR .
Q. What analytical techniques are critical for characterizing purity and stability?
HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) ensures purity (>95%). Stability studies under varying pH (1.2–7.4) and temperatures (25–40°C) are conducted using UV-Vis spectrophotometry to monitor degradation kinetics. Thermodynamic solubility parameters (e.g., Gibbs free energy of transfer) are calculated from solubility data in buffer solutions .
Advanced Research Questions
Q. How do substituent variations (e.g., tert-butyl vs. methoxy groups) impact binding affinity in molecular docking studies?
Substituents influence hydrophobic interactions and hydrogen bonding with target proteins. For instance, docking scores (e.g., AutoDock4) show that bulky groups like tert-butyl enhance binding to hydrophobic pockets (e.g., in HIV-1 reverse transcriptase), while polar groups like hydroxyl improve solubility but may reduce affinity. In one study, a derivative with a 4-chlorophenyl group achieved a docking score of -5.1 kcal/mol compared to -3.8 kcal/mol for unsubstituted analogs .
Q. How can contradictory data on biological activity (e.g., antifungal vs. anticancer effects) be resolved?
Contradictions arise from cell-line specificity or assay conditions . For example, a compound may show potent antifungal activity (IC₅₀ = 2.1 μM) but weak anticancer effects (IC₅₀ > 50 μM) due to differential membrane permeability. Resolve this by:
- Conducting dose-response assays across multiple cell lines.
- Evaluating membrane penetration via logP calculations or artificial membrane assays.
- Validating target engagement using surface plasmon resonance (SPR) .
Q. What methodologies optimize solubility and bioavailability without compromising activity?
- Cyclodextrin complexation : Enhances aqueous solubility by 10–20× (e.g., hydroxypropyl-β-cyclodextrin).
- Prodrug strategies : Introduce hydrolyzable esters (e.g., methyl or tert-butyl esters) to improve intestinal absorption.
- Co-crystallization : Co-formers like succinic acid modify crystal packing to enhance dissolution rates .
Methodological Guidance
Q. How to design SAR studies for thiazolidinedione derivatives targeting metabolic enzymes?
- Core modifications : Vary the 5-arylidene group (e.g., 4-tert-butylphenyl vs. 4-methoxyphenyl) to assess steric and electronic effects.
- Side-chain engineering : Replace the 2-aminoethyl group with carbamate or acyl moieties to modulate lipophilicity.
- In vitro assays : Use PPAR-γ transactivation assays (e.g., luciferase reporter systems) to quantify agonism/antagonism .
Q. What computational tools are recommended for predicting metabolic pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
